Orthosulfamuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 629 mg/L at 20 °C (pH 7); 26.2 mg/L at 20 °C (pH 4); 38,900 mg/L at 20 °C (pH 8.5)

Canonical SMILES

Mode of Action and Herbicidal Activity

Orthosulfamuron acts by inhibiting the enzyme acetolactate synthase (ALS) in susceptible plants. This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, vital for plant growth and development. Inhibition of ALS disrupts amino acid production, ultimately leading to cell death and weed control. Research focuses on understanding the specific mechanisms of orthosulfamuron binding to ALS and its impact on different plant species [].

Environmental Fate and Degradation Studies

Understanding the environmental fate and degradation of orthosulfamuron is critical for assessing its potential impact on ecosystems. Research in this area investigates factors influencing the breakdown of orthosulfamuron in soil and water, including:

- Hydrolysis: Studies examine the rate at which orthosulfamuron degrades through chemical reactions with water under different pH conditions [].

- Biodegradation: Research explores the role of microorganisms in breaking down orthosulfamuron in the environment.

- Photolysis: Studies investigate the impact of sunlight on the degradation of orthosulfamuron [].

These studies provide valuable information for environmental risk assessment and developing strategies to minimize potential negative impacts.

Residue Analysis and Food Safety

As orthosulfamuron is used in agriculture, ensuring its safe application and minimal presence in food products is crucial. Research in this area focuses on developing reliable methods for:

Orthosulfamuron is a chemical compound with the molecular formula C16H20N6O6S. It belongs to the class of sulfonylurea herbicides, which are widely used in agriculture for their effectiveness in controlling various weeds. The compound works primarily by inhibiting the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts normal plant growth, leading to the death of targeted weed species while being relatively safe for many crops when applied correctly .

Orthosulfamuron acts as a pre-emergent and post-emergent herbicide by inhibiting the plant enzyme acetolactate synthase (ALS) []. This enzyme plays a vital role in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) required for plant growth []. By inhibiting ALS, orthosulfamuron disrupts amino acid production, ultimately leading to stunted growth and death of susceptible weeds [].

Orthosulfamuron can be synthesized through a specific reaction involving N,N-dimethyl 2-sulfamoylchloride benzcarbamate and 2-amino-4,6-dimethoxypyrimidine, typically in the presence of a base. The reaction pathway involves nucleophilic substitution where the amine group of the pyrimidine compound attacks the sulfonyl chloride, leading to the formation of orthosulfamuron .

Additionally, orthosulfamuron exhibits hydrolytic stability; it hydrolyzes at low pH levels but remains stable at higher pH levels. This property is significant as it affects its environmental persistence and mobility in soil .

As an acetolactate synthase inhibitor, orthosulfamuron exhibits potent herbicidal activity against a variety of broadleaf and grassy weeds. Its mode of action involves blocking the synthesis of essential amino acids, which are vital for plant growth and development. This selective toxicity allows it to effectively control weeds without significantly harming crops that are tolerant to sulfonylureas .

In terms of environmental impact, orthosulfamuron is moderately mobile in soil and has an affinity for organic carbon, which can lead to groundwater concerns, especially in alkaline sandy soils .

The synthesis of orthosulfamuron can be summarized as follows:

- Starting Materials: N,N-dimethyl 2-sulfamoylchloride benzcarbamate and 2-amino-4,6-dimethoxypyrimidine.

- Reaction Conditions: The reaction is conducted in a suitable solvent with a base to facilitate nucleophilic attack.

- Product Isolation: After completion, the product is purified through standard techniques such as crystallization or chromatography.

This method highlights its synthetic accessibility and potential for large-scale production in agricultural applications .

Orthosulfamuron is primarily used as a herbicide in agricultural practices. Its applications include:

- Weed Control: Effective against a range of broadleaf and grassy weeds.

- Crop Protection: Utilized in various crops that are tolerant to sulfonylureas.

- Environmental Monitoring: Its residues can be analyzed in agricultural products to ensure safety and compliance with regulatory standards .

Studies on orthosulfamuron have indicated its interactions with various soil components and biological systems. For instance:

- Soil Mobility: It shows moderate mobility, which raises concerns regarding leaching into groundwater.

- Ecotoxicology: Research has been conducted on its effects on non-target organisms, including aquatic life and beneficial insects .

These interaction studies are crucial for understanding its environmental impact and ensuring safe usage in agricultural settings.

Orthosulfamuron shares similarities with other sulfonylurea herbicides but also exhibits unique characteristics that distinguish it from them. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sulfometuron methyl | C12H15N5O4S | Fast degradation rate in soil |

| Chlorimuron ethyl | C15H16ClN5O4S | More effective against certain grass species |

| Metsulfuron methyl | C15H16N4O6S | Broader spectrum of weed control |

Orthosulfamuron is unique due to its specific action on acetolactate synthase and its moderate mobility in soil, making it effective yet potentially concerning regarding groundwater contamination .

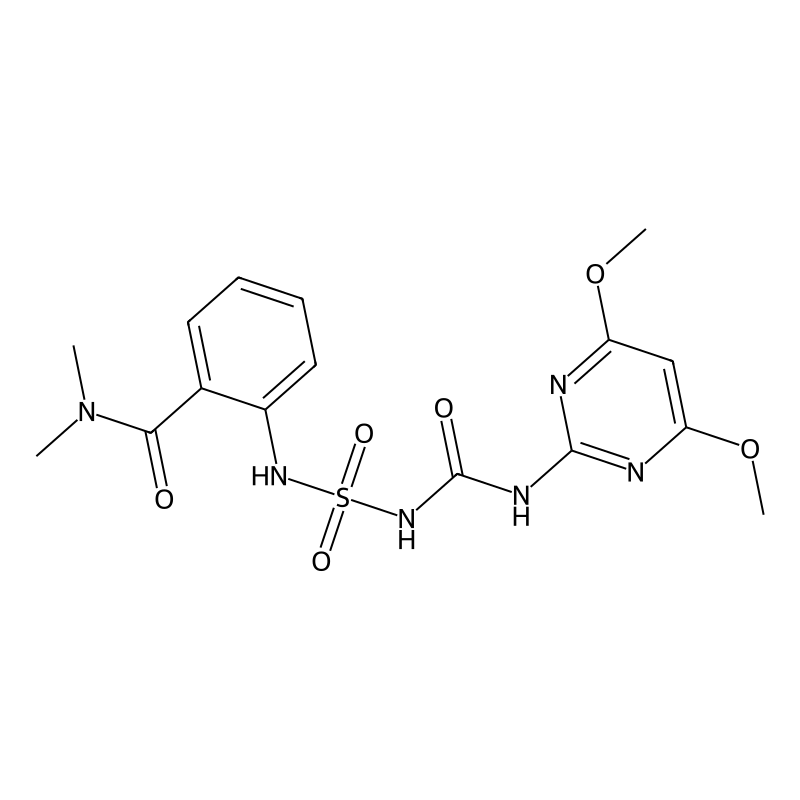

Molecular Structure and Formula

Chemical Formula C16H20N6O6S

Orthosulfamuron possesses the molecular formula C16H20N6O6S, which defines its atomic composition consisting of sixteen carbon atoms, twenty hydrogen atoms, six nitrogen atoms, six oxygen atoms, and one sulfur atom [1] [2] [3]. This empirical formula represents the fundamental building blocks that constitute the complete molecular architecture of this sulfamoylurea herbicide compound [4] [5].

Molecular Weight (424.43 g/mol)

The molecular weight of orthosulfamuron has been precisely determined to be 424.43 grams per mole [1] [3] [4]. This molecular mass value represents the sum of all atomic masses within the compound and serves as a critical parameter for analytical quantification and stoichiometric calculations [2] [5]. The molecular weight of 424.4 grams per mole has been consistently reported across multiple reference sources, confirming the accuracy of this fundamental physical constant [1] [6].

Structural Characteristics

Orthosulfamuron is characterized as an N-sulfonylurea and sulfuric amide compound that results from the formal condensation of sulfuric acid with the primary amino group of 1-(4,6-dimethoxypyrimidin-2-yl)urea and with the primary amino group of 2-amino-N,N-dimethylbenzamide in equimolar proportions [1] [3]. The compound features a complex molecular architecture containing a pyrimidine ring system substituted with methoxy groups at the 4 and 6 positions [1] [2]. The structural framework includes a sulfamoylurea bridge that connects the pyrimidine moiety to a dimethylcarbamoyl-substituted benzene ring [1] [6]. The International Union of Pure and Applied Chemistry name for orthosulfamuron is 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylamino]-N,N-dimethylbenzamide [1] [2].

Physical Properties

Appearance and Organoleptic Properties

Orthosulfamuron presents as a very fine white powder with a tendency to form clumps under normal conditions [1]. The compound exhibits a crystalline physical state and maintains a powder to mass appearance at room temperature [7] [8]. The material demonstrates an odorless characteristic and displays a white coloration in its pure form [7]. The physical state remains solid under standard atmospheric conditions, with the compound maintaining its powdered form below its melting point [7] [9].

Synthetic Pathways

Laboratory-Scale Synthesis Methods

Orthosulfamuron synthesis follows established sulfamoylurea chemistry principles, utilizing chlorosulfonyl isocyanate as the primary sulfamoyl group donor [1] [2]. The laboratory-scale synthesis involves a two-step coupling reaction where N,N-dimethyl 2-sulfamoylchloride benzcarbamate reacts with 2-amino-4,6-dimethoxypyrimidine in the presence of a base [1] [2].

The synthetic route begins with the preparation of the sulfamoyl intermediate through the reaction of chlorosulfonyl isocyanate with the appropriate amine precursor [3] [4]. Chlorosulfonyl isocyanate represents one of the most chemically reactive isocyanates known, exhibiting strong electrophilicity at both the carbon of the isocyanate moiety and the sulfur atom bound to the electronegative chlorine atom [4]. This dual reactivity enables the sequential formation of the sulfamoylurea linkage characteristic of orthosulfamuron.

Recent developments in sulfamoylurea synthesis have introduced hexafluoroisopropyl N-fluorosulfonyl carbamate as a stable alternative to traditional reagents [5] [3]. This novel reagent, synthesized by mixing hexafluoroisopropanol and fluorosulfonyl isocyanate under controlled conditions, offers significant advantages in laboratory handling. Unlike the highly corrosive and moisture-sensitive chlorosulfonyl isocyanate, this white solid reagent maintains bench-stability for at least 24 hours at room temperature and six months under refrigeration at 4°C [5] [3].

The laboratory synthesis typically employs non-nucleophilic, inert, and anhydrous solvents such as chlorinated solvents, acetonitrile, or toluene to accommodate the reactivity requirements of the sulfamoyl donors [4] [6]. Reaction conditions require careful temperature control, particularly during scale-up processes, as the reactions between chlorosulfonyl isocyanate and amines are highly exothermic [5] [3].

Key Chemical Intermediates in Synthesis

The synthesis of orthosulfamuron requires several critical intermediates, each contributing specific structural elements to the final molecule. 2-Amino-4,6-dimethoxypyrimidine serves as the pyrimidine building block, providing the methoxy-substituted heterocyclic portion of the molecule [7]. This intermediate exists as a stable crystalline solid and represents a common degradation product of various sulfonylurea herbicides, indicating its significance in this chemical class [7].

N,N-Dimethyl-2-aminobenzamide functions as the benzamide building block, contributing the dimethylamino-substituted aromatic portion [8] [9]. The preparation of this intermediate involves the reaction of isatoic anhydride with dimethylamine or related dimethylamino compounds under controlled conditions [8] [9].

Chlorosulfonyl isocyanate, with the molecular formula CClNO3S and molecular weight of 141.53 g/mol, serves as the primary sulfamoyl group donor [10] [6]. This colorless transparent liquid exhibits high reactivity and requires stringent handling protocols due to its violent reaction with water [10] [6]. Industrial production of chlorosulfonyl isocyanate involves the reaction of hydrogen sulfur trioxide with cyanogen chloride, with major manufacturers like Arxada operating dedicated production facilities [4].

Fluorosulfonyl isocyanate represents an alternative sulfamoyl donor, synthesized through halogen exchange reactions with chlorosulfonyl isocyanate [5] [3]. While exhibiting similar reactivity patterns, fluorosulfonyl isocyanate demonstrates different selectivity in reactions with various nucleophiles, particularly with primary and secondary aliphatic amines [5] [3].

Sulfamoyl Urea Formation Reactions

The formation of the sulfamoylurea linkage in orthosulfamuron follows a well-established mechanistic pathway characteristic of this herbicide class [5] [3]. The reaction proceeds through initial nucleophilic attack at the carbon center of the isocyanate moiety, followed by subsequent reaction at the sulfur center to complete the sulfamoylurea bridge formation.

In the traditional synthetic approach using chlorosulfonyl isocyanate, the reagent initially reacts with one amine to deliver a chlorosulfonyl urea intermediate, which subsequently reacts with a second amine to generate the final sulfamoylurea product [5] [3]. This two-step mechanism requires careful control of stoichiometry and reaction conditions to ensure complete conversion and minimize side product formation.

The alternative synthetic pathway utilizing hexafluoroisopropyl N-fluorosulfonyl carbamate enables direct double ligation with amines under ambient conditions [5] [3]. This approach offers significant advantages in terms of reaction conditions and handling safety, as the reagent exhibits remarkable bench-stability while maintaining the requisite reactivity for sulfamoylurea formation.

Temperature control represents a critical parameter in sulfamoylurea formation reactions. The highly exothermic nature of these reactions necessitates low-temperature apparatus during scale-up processes [5] [3]. Typical reaction temperatures range from 0°C during initial reagent addition to ambient temperature for reaction completion, with gradual warming protocols employed to maintain reaction control.

Industrial Production Processes

Industrial production of orthosulfamuron follows scaled-up versions of the laboratory synthetic routes, with additional considerations for safety, environmental impact, and economic efficiency [11]. The commercial production process is currently implemented on pilot plant scale rather than full commercial scale, indicating ongoing optimization of manufacturing parameters [11].

The industrial synthesis maintains the core chemical transformations established in laboratory development while incorporating process intensification techniques to improve yield and reduce waste generation [12] [13]. Chlorosulfonyl isocyanate production represents a critical upstream process, with companies like Arxada maintaining dedicated manufacturing facilities equipped for handling this highly reactive intermediate [4].

Process safety considerations in industrial orthosulfamuron production center on the handling of chlorosulfonyl isocyanate and related reactive intermediates [4] [6]. Manufacturing facilities require specialized equipment for moisture exclusion, temperature control, and emergency containment systems. The corrosive nature of these reagents necessitates the use of appropriate construction materials and comprehensive safety protocols [4] [6].

Environmental considerations in industrial production include the management of chlorinated waste streams and the implementation of emission control systems for volatile organic compounds [4]. Modern production facilities incorporate solvent recovery systems and waste treatment technologies to minimize environmental impact while maintaining economic viability.

Quality control in industrial production involves continuous monitoring of reaction parameters, intermediate purity, and final product specifications [12] [11]. High-performance liquid chromatography serves as the primary analytical method for process monitoring and product release testing [14].

Formulation Technologies

Water-Dispersible Granular Formulations

Water-dispersible granular formulations represent the primary commercial presentation of orthosulfamuron, offering advantages in handling, storage, and application convenience [2] [15]. The IR5878 50 WG formulation contains 50% active ingredient and demonstrates the successful application of granulation technology to this herbicide [2] [15].

The development of high-loading water-dispersible granule formulations requires sophisticated dispersant technology to achieve optimal performance characteristics [16] [17]. Atlox Metasperse 650S represents a novel solid aqueous dispersant specifically designed for water-dispersible granule applications, enabling the formulation of orthosulfamuron at concentrations up to 75% active ingredient [16] [17].

The granulation process involves the combination of the active ingredient with appropriate excipients, including disintegrants, wetting agents, and dispersants [18]. Suitable disintegrants include sodium carboxymethyl starch, low-substituted hydroxypropyl cellulose, Ac-Di-Sol, polyvinylpolypyrrolidone, chitosan, and sodium alginate [18]. These materials facilitate rapid granule breakdown upon contact with water, ensuring efficient active ingredient release.

Particle size distribution represents a critical quality parameter for water-dispersible granular formulations [19]. The granules must possess sufficient mechanical strength for handling and packaging while maintaining rapid dispersibility in aqueous spray tank conditions. Typical particle size specifications range from 0.1 to 2.0 millimeters, with specific distributions optimized for different application equipment [19].

The water-dispersible granule technology offers several advantages over traditional formulation approaches, including reduced dust formation during handling, improved storage stability, and enhanced user safety [19]. These formulations eliminate the need for organic solvents in the final product while maintaining excellent biological performance characteristics.

Analytical standard formulations serve the critical function of providing reference materials for regulatory compliance and quality control operations [20] [21]. PESTANAL analytical standards contain a minimum of 95% orthosulfamuron and undergo rigorous characterization to ensure traceability to primary reference standards [20] [21].

Suspension concentrate formulations offer alternative liquid presentation options, particularly suitable for automated application systems [22]. These formulations require specialized stabilization technology to prevent active ingredient crystallization and maintain long-term stability under various storage conditions.

Emulsifiable concentrate formulations provide another liquid option, incorporating orthosulfamuron in organic solvent systems with appropriate emulsification packages [23]. These formulations offer advantages in tank-mixing compatibility with other agricultural chemicals while maintaining biological efficacy.

Quality Control Parameters and Specifications

Purity and Chemical Analysis

Active ingredient purity represents the primary quality control parameter for orthosulfamuron, with specifications typically requiring a minimum of 95.0% for technical grade material [12] [14]. High-performance liquid chromatography with diode array detection serves as the standard analytical method for purity determination [14].

The analytical method employs reversed-phase chromatography with appropriate mobile phase compositions to achieve baseline separation of orthosulfamuron from potential impurities and degradation products [14]. Method validation follows international guidelines to ensure accuracy, precision, linearity, and robustness across the intended analytical range [14].

Residual solvent analysis utilizes gas chromatography-mass spectrometry to quantify organic solvent residues according to International Council for Harmonisation guidelines [19]. Acceptable limits for common solvents such as acetone, dichloromethane, and methanol are established based on toxicological safety factors and manufacturing process requirements.

Heavy metals analysis employs inductively coupled plasma mass spectrometry to determine trace metal content according to pharmacopeial standards [19]. Specification limits for elements such as lead, mercury, cadmium, and arsenic reflect both regulatory requirements and product quality considerations.

Physical Properties Testing

Moisture content determination utilizes Karl Fischer titration to quantify water content, with typical specifications requiring less than 0.5% for technical grade material [24] [25]. This parameter directly impacts product stability and shelf life under various storage conditions.

Particle size distribution analysis employs laser diffraction techniques to characterize the physical properties of granular formulations [19]. These measurements ensure consistency in dissolution characteristics and biological performance across production batches.

Thermal stability assessment utilizes thermogravimetric analysis and differential scanning calorimetry to characterize decomposition behavior and melting characteristics [1] [2]. These data support storage condition recommendations and shelf life determinations.

pH measurement of aqueous dispersions provides critical information for formulation stability and biological activity [12]. Typical specifications maintain pH values between 6.0 and 9.0 to optimize both chemical stability and herbicidal efficacy.

Microbiological and Stability Testing

Microbiological limits testing follows United States Pharmacopeia methodologies to ensure acceptable bioburden levels in final products [19]. These specifications protect product integrity and prevent contamination during storage and handling.

Photostability testing employs controlled light exposure conditions to evaluate degradation under various illumination scenarios [24] [25]. Orthosulfamuron demonstrates light sensitivity, necessitating appropriate packaging and storage recommendations.

Accelerated stability studies utilize elevated temperature and humidity conditions to predict long-term storage behavior [20] [21]. These studies support shelf life claims and guide storage condition specifications for commercial products.

Color/Form

XLogP3

Boiling Point

Density

LogP

Melting Point

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/